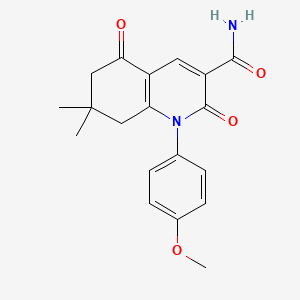

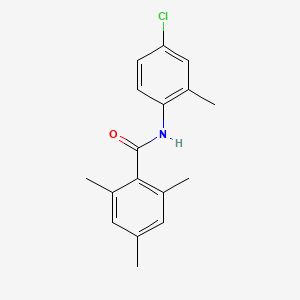

1-(4-甲氧基苯基)-7,7-二甲基-2,5-二氧代-1,2,5,6,7,8-六氢-3-喹啉甲酰胺

描述

This compound belongs to a class of organic compounds known for their varied applications in medicinal chemistry and materials science. Due to its complex structure, it has been a subject of interest for synthesis and property analysis to explore its potential applications further.

Synthesis Analysis

The synthesis of quinoline derivatives, including the specified compound, involves multiple steps that can include cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications. An example of a related synthesis is the preparation of 3-substituted octahydrobenzo[g]quinolines as intermediates for pharmaceutically active compounds, demonstrating the complexity and efficiency required for such chemical syntheses (Bänziger, Stampfer, Sunay, & Cercus, 2000).

Molecular Structure Analysis

Polymorphic modifications of related quinoline carboxamide compounds have shown variations in crystal packing, demonstrating the importance of molecular interactions in defining the solid-state structure of these compounds. For example, studies on 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have revealed different organizational levels in its polymorphic forms, indicating structural flexibility (Shishkina et al., 2018).

Chemical Reactions and Properties

The reactivity of quinoline derivatives can be influenced by the presence of functional groups, as demonstrated by the facilitated intramolecular conjugate addition observed in N-(p-methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-dimethylpropionamide. Such reactions highlight the complex interplay between structure and reactivity in these compounds (Wolfe, Velde, & Borchardt, 1992).

Physical Properties Analysis

Quinoline derivatives exhibit a range of physical properties, including solubility in polar aprotic solvents and thermal stability. The amorphous nature of certain polyamides containing the quinoxaline moiety, derived from quinoline precursors, underscores the material's physical characteristics relevant to polymer science (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including reactivity towards different chemical agents and stability under various conditions, are critical for their application in synthesis and drug design. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate showcases the chemical versatility and potential transformations these compounds can undergo (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

科学研究应用

合成和结构分析

- 开发了一种有效的合成方法,用于合成与所讨论化合物类似的 N1-取代的 2,5-二氧代-1,2,5,6,7,8-六氢-3-喹啉甲酰胺。该方法涉及 N-取代氰基乙酰胺的反应,其特征在于光谱和 X 射线衍射研究 (Yermolayev 等人,2008 年)。

- 另一项研究涉及使用 Stork 反应、分子内转氨基化和烷基化方案合成官能化的部分氢化的喹啉。通过 X 射线衍射分析了相关化合物的分子和晶体结构 (Dyachenko 等人,2019 年)。

多态改性和利尿特性

- 与查询密切相关的化合物 6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺具有很强的利尿特性,并具有作为高血压治疗药物的潜力。它已经以两种多态改性形式被发现,具有不同的晶体堆积和组织水平 (Shishkina 等人,2018 年)。

药物应用

- N-(对甲氧基苯基)-3-(3',6'-二氧代-2',4'-二甲基环己-1',4'-二烯基)-3,3-二甲基丙酰胺,在结构上与所讨论的化合物相似,作为水溶液中的前药模型进行了研究。本研究提供了对醌丙酸酰胺的反应和结构的见解 (Wolfe 等人,1992 年)。

- 合成衍生自色满并[2,3-B]吡啶和[1,2,4]三唑并[1,5-A]喹啉衍生物的新型 S-核苷和 C-核苷,包括具有甲氧基苯基基团的化合物,显示出抗菌和抗真菌活性 (Ghoneim 等人,2014 年)。

属性

IUPAC Name |

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)9-15-13(16(22)10-19)8-14(17(20)23)18(24)21(15)11-4-6-12(25-3)7-5-11/h4-8H,9-10H2,1-3H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPZGFAUUPRQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)N)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5668155.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5668174.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)

![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)

![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)

![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)

![(3R*,4S*)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5668230.png)

![(4-methoxy-2-methylphenyl)[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B5668232.png)

![6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5668234.png)